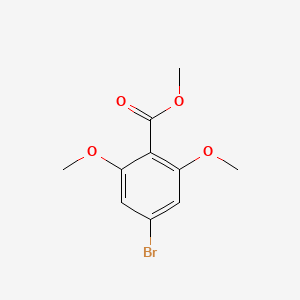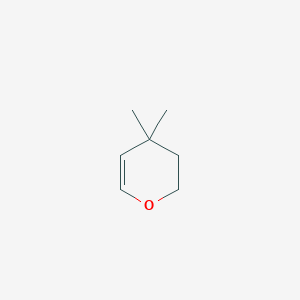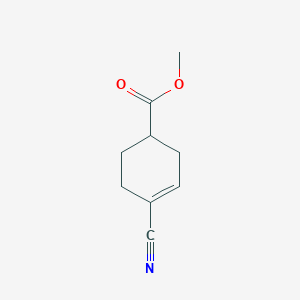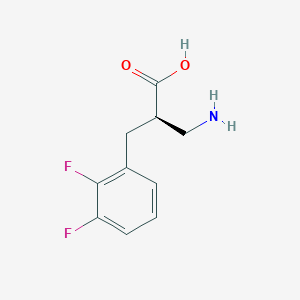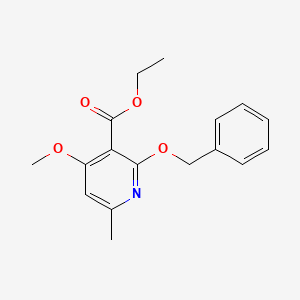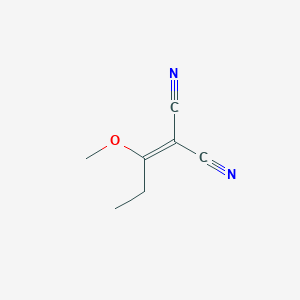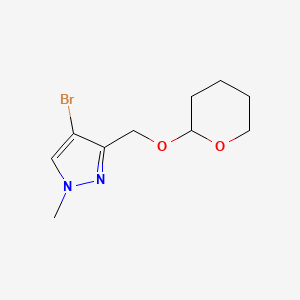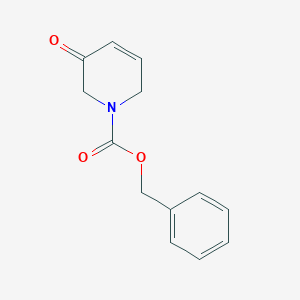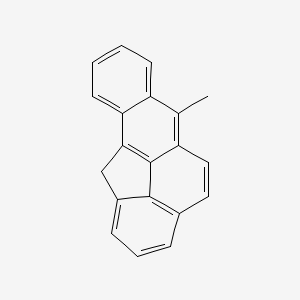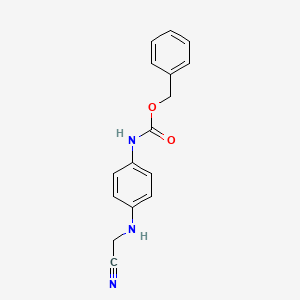
2,6-Dibromo-3-chloro-5-nitropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dibromo-3-chloro-5-nitropyridine is a heterocyclic aromatic compound with the molecular formula C₅HBr₂ClN₂O₂ and a molecular mass of 316.33 g/mol . This compound is characterized by the presence of bromine, chlorine, and nitro functional groups attached to a pyridine ring, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-3-chloro-5-nitropyridine typically involves the bromination and chlorination of nitropyridine derivatives. For instance, 3-nitropyridine can be brominated using bromine in the presence of a catalyst to yield 2,6-dibromo-3-nitropyridine . The chlorination step can be achieved using thionyl chloride or phosphorus pentachloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dibromo-3-chloro-5-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is a typical setup for reducing the nitro group.
Major Products Formed
Aplicaciones Científicas De Investigación
2,6-Dibromo-3-chloro-5-nitropyridine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the development of bioactive molecules and pharmaceuticals.
Medicine: The compound is investigated for its potential use in drug discovery and development.
Industry: It is utilized in the synthesis of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,6-Dibromo-3-chloro-5-nitropyridine involves its reactivity towards nucleophiles and reducing agents. The presence of electron-withdrawing groups (bromine, chlorine, and nitro) on the pyridine ring makes it highly reactive in substitution and reduction reactions . The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
2,6-Dibromo-3-chloro-5-nitropyridine is unique due to the combination of bromine, chlorine, and nitro groups on the pyridine ring. This unique combination imparts distinct reactivity and makes it a valuable intermediate for synthesizing a wide range of derivatives .
Propiedades
Número CAS |
55304-81-9 |
|---|---|
Fórmula molecular |
C5HBr2ClN2O2 |
Peso molecular |
316.33 g/mol |
Nombre IUPAC |
2,6-dibromo-3-chloro-5-nitropyridine |
InChI |
InChI=1S/C5HBr2ClN2O2/c6-4-2(8)1-3(10(11)12)5(7)9-4/h1H |
Clave InChI |
DISJSVBEEGHXTC-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=NC(=C1Cl)Br)Br)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(1H-lndol-3-yl)-propyl]-carbamic acid tert-butyl ester](/img/structure/B13975984.png)
